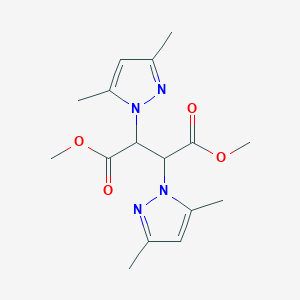
2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-succinic acid dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-succinic acid dimethyl ester is a complex organic compound that features prominently in various chemical and industrial applications. This compound is characterized by its unique structure, which includes two pyrazole rings attached to a succinic acid backbone, esterified with methyl groups. The presence of the pyrazole rings imparts significant chemical reactivity and versatility, making it a valuable compound in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-succinic acid dimethyl ester typically involves the reaction of 3,5-dimethylpyrazole with succinic acid derivatives. One common method includes the esterification of succinic acid with methanol to form dimethyl succinate, followed by the nucleophilic substitution reaction with 3,5-dimethylpyrazole under acidic or basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-succinic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: The pyrazole rings can be oxidized to form corresponding pyrazole oxides.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole rings can be substituted with halogens or other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Corresponding alcohols.
Substitution: Halogenated pyrazole derivatives.
科学的研究の応用
2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-succinic acid dimethyl ester has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor due to its pyrazole structure.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-succinic acid dimethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole rings can form hydrogen bonds and π-π interactions with active sites, inhibiting enzyme activity or modulating receptor functions. The ester groups may also undergo hydrolysis, releasing active metabolites that contribute to its biological effects.
類似化合物との比較
Similar Compounds
2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-butane: Similar structure but with a butane backbone.
2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-propane: Similar structure but with a propane backbone.
Uniqueness
2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-succinic acid dimethyl ester is unique due to its succinic acid backbone, which provides additional sites for chemical modification and enhances its versatility in various applications. The presence of two pyrazole rings also increases its potential for forming stable metal complexes and interacting with biological targets.
特性
CAS番号 |
101276-05-5 |
|---|---|
分子式 |
C16H22N4O4 |
分子量 |
334.37 g/mol |
IUPAC名 |
dimethyl 2,3-bis(3,5-dimethylpyrazol-1-yl)butanedioate |
InChI |
InChI=1S/C16H22N4O4/c1-9-7-11(3)19(17-9)13(15(21)23-5)14(16(22)24-6)20-12(4)8-10(2)18-20/h7-8,13-14H,1-6H3 |
InChIキー |
BAAVLWJHXPSYOQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C(C(C(=O)OC)N2C(=CC(=N2)C)C)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



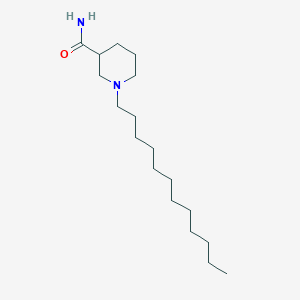
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11967953.png)
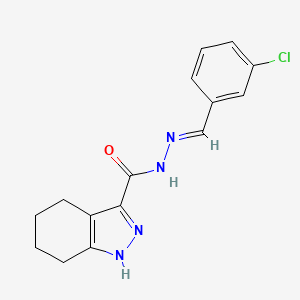
![3-(3-methoxyphenyl)-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11967962.png)
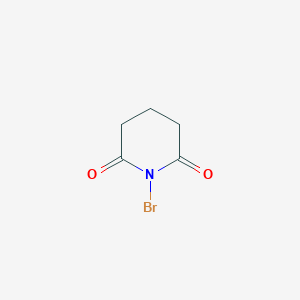
![4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B11967968.png)

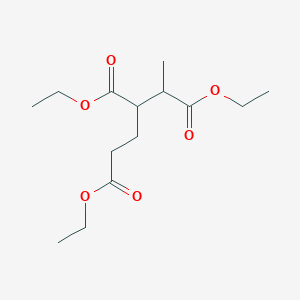
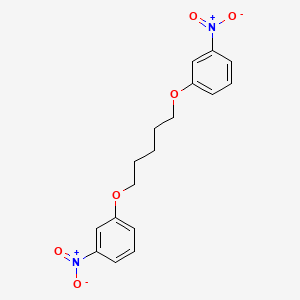
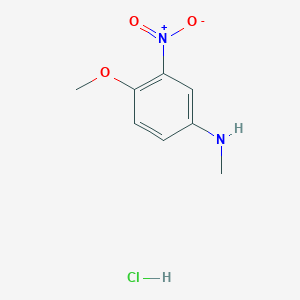
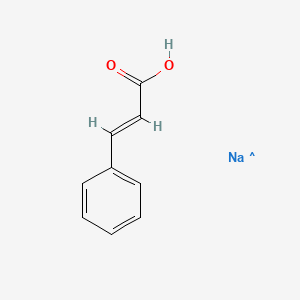

![4-[(1E)-N-({[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate](/img/structure/B11968020.png)
